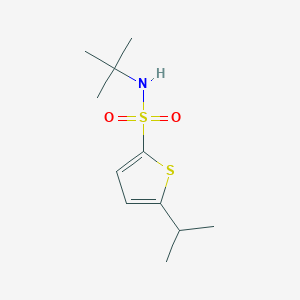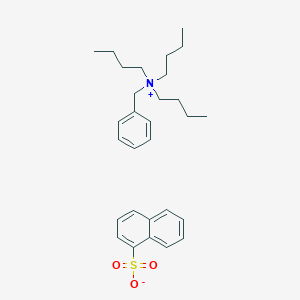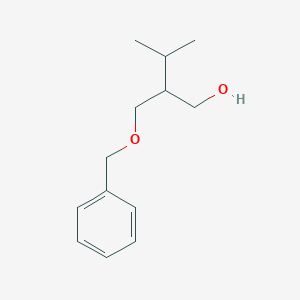
3-Methyl-2-(phenylmethoxymethyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by its benzyloxymethyl group attached to a 3-methylbutan-1-ol backbone. It is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral starting material, such as (S)-3-methylbutan-1-ol.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using a benzyl group, forming a benzyloxymethyl ether.
Reaction Conditions: The reaction is usually carried out under basic conditions, using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques like distillation or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of (S)-2-benzyloxymethyl-3-methylbutanal or (S)-2-benzyloxymethyl-3-methylbutanoic acid.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-2-Benzyloxymethyl-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can participate in metabolic pathways, leading to the formation of bioactive metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Benzyloxymethyl-3-methylbutan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Benzyloxymethyl-3-methylbutan-1-ol: The racemic mixture containing both (S) and ® enantiomers.
2-Methyl-3-buten-2-ol: A structurally similar compound with different reactivity and applications.
Uniqueness
(S)-2-Benzyloxymethyl-3-methylbutan-1-ol is unique due to its chiral nature, which imparts specific stereochemical properties and reactivity. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Propriétés
Formule moléculaire |
C13H20O2 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
3-methyl-2-(phenylmethoxymethyl)butan-1-ol |
InChI |
InChI=1S/C13H20O2/c1-11(2)13(8-14)10-15-9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3 |
Clé InChI |
RXKVQAHKBRCRQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CO)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


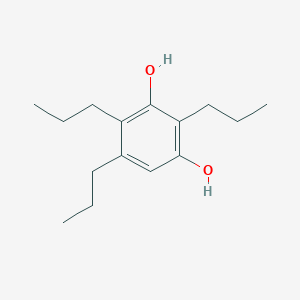
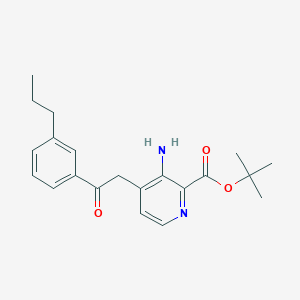
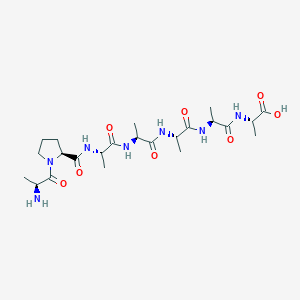
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)
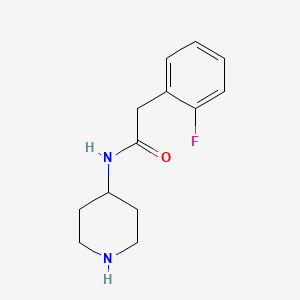
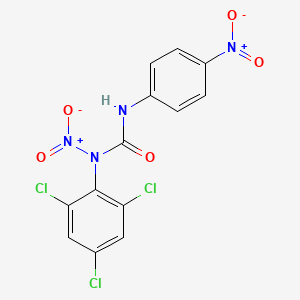

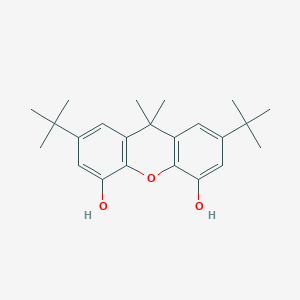
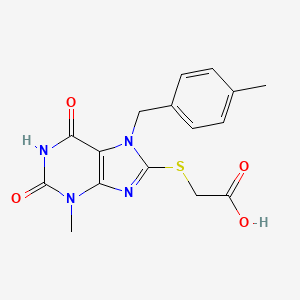
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
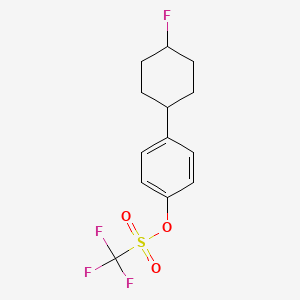
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
